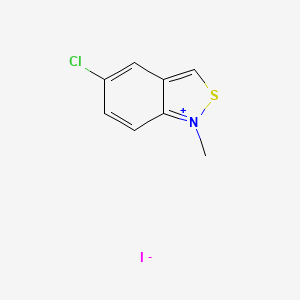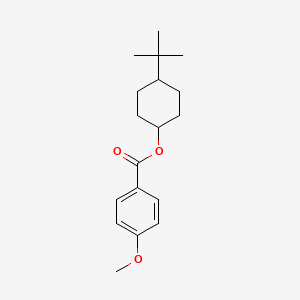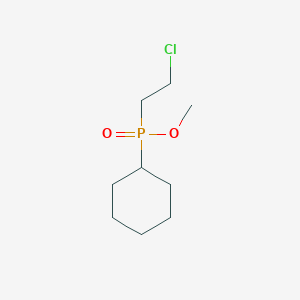
Methyl (2-chloroethyl)cyclohexylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-chloroethyl)cyclohexylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a cyclohexyl ring and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloroethyl)cyclohexylphosphinate typically involves the reaction of cyclohexylphosphinic acid with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphinate ester. The reaction mixture is then heated to promote the esterification process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-chloroethyl)cyclohexylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2-chloroethyl)cyclohexylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2-chloroethyl)cyclohexylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylphosphinic acid: Shares the cyclohexylphosphinate core but lacks the 2-chloroethyl group.
Methylphosphinic acid: Contains the phosphinate group but lacks the cyclohexyl and 2-chloroethyl groups.
2-Chloroethylphosphonic acid: Contains the 2-chloroethyl group but lacks the cyclohexyl ring.
Uniqueness
Methyl (2-chloroethyl)cyclohexylphosphinate is unique due to the combination of the cyclohexyl ring, 2-chloroethyl group, and phosphinate functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51725-02-1 |
|---|---|
Molekularformel |
C9H18ClO2P |
Molekulargewicht |
224.66 g/mol |
IUPAC-Name |
[2-chloroethyl(methoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C9H18ClO2P/c1-12-13(11,8-7-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
BSZOATBDWOPOSS-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCCl)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


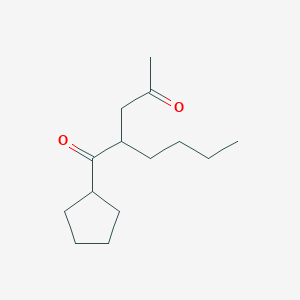
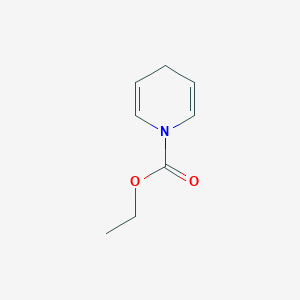
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
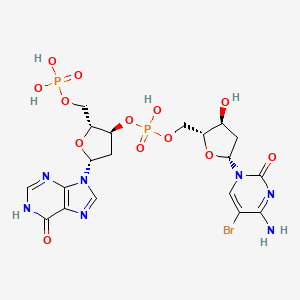
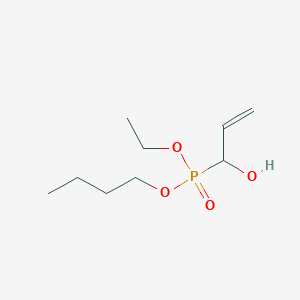
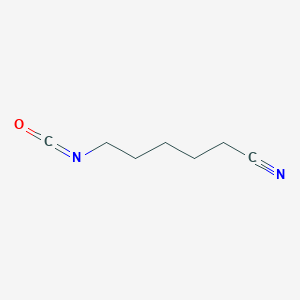
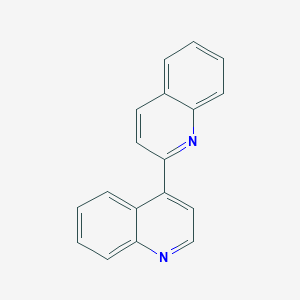
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
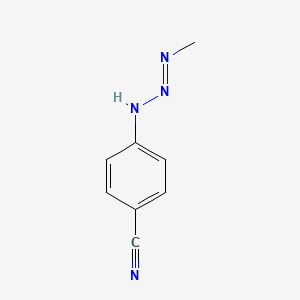
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
